4-(4-Carboxaldehydebenzyl)thiomorpholine
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Overview
Description
4-(4-Carboxaldehydebenzyl)thiomorpholine is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and a 4-carboxaldehydebenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxaldehydebenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-carboxaldehydebenzyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Carboxaldehydebenzyl)thiomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiomorpholines or benzyl derivatives.
Scientific Research Applications
4-(4-Carboxaldehydebenzyl)thiomorpholine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Carboxaldehydebenzyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Carboxybenzyl)thiomorpholine
4-(4-Carboxaldehydebenzyl)morpholine
4-(4-Carboxybenzyl)morpholine
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Properties
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABBVLYJFXWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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